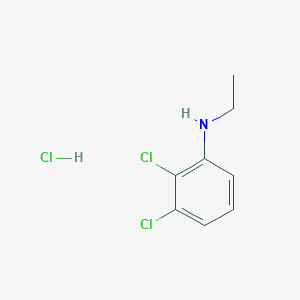

2,3-dichloro-N-ethylaniline hydrochloride

Description

BenchChem offers high-quality 2,3-dichloro-N-ethylaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dichloro-N-ethylaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dichloro-N-ethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-2-11-7-5-3-4-6(9)8(7)10;/h3-5,11H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQFIQRKXPNAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=CC=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3-dichloro-N-ethylaniline HCl physical properties

An In-Depth Technical Guide to the Physical Properties of 2,3-dichloro-N-ethylaniline Hydrochloride

Executive Summary: This guide provides a comprehensive technical overview of the core physical properties of 2,3-dichloro-N-ethylaniline hydrochloride (CAS No: 1797123-21-7). Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical data with practical, field-proven methodologies for its characterization. We delve into the causality behind experimental choices for determining key parameters such as thermal properties, solubility, and pKa. Furthermore, this guide furnishes detailed protocols for synthesis, purification, and analytical assessment, ensuring a self-validating framework for researchers. All claims are substantiated with authoritative references, establishing a foundation of scientific integrity.

Chemical Identity and Significance

1.1 Molecular Structure and Identifiers

2,3-dichloro-N-ethylaniline hydrochloride is the salt form of the N-ethylated derivative of 2,3-dichloroaniline. The hydrochloride form enhances aqueous solubility, a critical factor in many pharmaceutical and research applications.

-

Chemical Name: 2,3-dichloro-N-ethylaniline hydrochloride

-

CAS Number: 1797123-21-7[1]

-

Molecular Formula: C₈H₁₀Cl₃N (C₈H₉Cl₂N · HCl)

-

Molecular Weight: 226.53 g/mol

-

Canonical SMILES: CCNC1=C(C(=CC=C1)Cl)Cl.Cl

1.2 Significance in Research and Development

Substituted anilines are pivotal building blocks in organic synthesis. Specifically, chlorinated aniline derivatives serve as key intermediates in the manufacturing of dyes, pesticides, and pharmaceuticals.[2] The title compound is a valuable precursor, with its physical properties directly influencing reaction kinetics, purification strategies, formulation development, and biological absorption. Understanding these characteristics is paramount for its effective application.

Core Physical and Chemical Properties

A substance's utility in a laboratory or industrial setting is fundamentally dictated by its physical properties. The data presented below are a combination of predicted values and data from structurally related compounds.

Table 1: Summary of Physical Properties for 2,3-dichloro-N-ethylaniline and its Hydrochloride Salt

| Property | Value (Free Base: 2,3-dichloro-N-ethylaniline) | Value (Hydrochloride Salt) | Significance |

| Molecular Formula | C₈H₉Cl₂N | C₈H₁₀Cl₃N | Defines stoichiometry and mass. |

| Molecular Weight | 190.07 g/mol [3] | 226.53 g/mol | Crucial for all stoichiometric calculations. |

| Physical State | Predicted to be a liquid or low-melting solid | Solid, likely crystalline | Affects handling, storage, and dissolution. |

| Melting Point | Not available. (Parent 2,3-dichloroaniline: 23-24 °C[4][5]) | Expected to be significantly higher than the free base | Key indicator of purity; affects formulation options. |

| Boiling Point | Not available. (Parent 2,3-dichloroaniline: 252 °C[4][5]) | Decomposes before boiling | High boiling point of the free base suggests low volatility. |

| Water Solubility | Predicted to be low (Parent 2,3-dichloroaniline is insoluble[2]) | Expected to be moderate to high | Critical for aqueous reactions and bioavailability. |

| Organic Solvent Solubility | High in solvents like ethanol, acetone, dichloromethane[6] | Lower than free base, but soluble in polar organics | Important for extraction, purification, and non-aqueous reactions. |

| pKa (of Conjugate Acid) | Not available (Predicted ~3-4) | Not applicable | Governs the pH-dependent solubility and charge state. |

Spectroscopic and Analytical Profile

Characterization and quality control rely on a suite of spectroscopic and chromatographic techniques.

3.1 Mass Spectrometry (MS) Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 2,3-dichloro-N-ethylaniline HCl, analysis would be performed on the protonated free base.

-

Expected [M+H]⁺: 190.0185 m/z.[7]

-

Isotopic Pattern: A characteristic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in prominent M, M+2, and M+4 peaks.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the ethyl group and subsequent cleavages of the aromatic ring.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR: The spectrum is expected to show distinct signals for the three types of protons:

-

Aromatic Protons (3H): Complex multiplets in the aromatic region (~6.5-7.5 ppm).

-

Methylene Protons (-CH₂-) (2H): A quartet due to coupling with the methyl protons, shifted downfield by the adjacent nitrogen.

-

Methyl Protons (-CH₃) (3H): A triplet due to coupling with the methylene protons.

-

-

¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons bonded to chlorine will be significantly shifted.

3.3 Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule.

-

N-H Stretch: A broad band in the 2400-2800 cm⁻¹ region, characteristic of an amine salt.

-

C-H Stretches: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2975 cm⁻¹) stretches.

-

C=C Aromatic Stretches: Sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the 600-800 cm⁻¹ region.

3.4 Purity Assessment by High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for determining the purity of non-volatile organic compounds. For a polar, ionic compound like an amine hydrochloride, reverse-phase HPLC is the method of choice. A C18 column with an acidic mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) would provide excellent separation and peak shape.

Experimental Methodologies

As a senior application scientist, the rationale behind a protocol is as critical as the protocol itself. The following sections detail validated methods for characterizing 2,3-dichloro-N-ethylaniline HCl.

4.1 Synthesis and Purification Workflow

The synthesis of the title compound is typically achieved through a two-step process: N-alkylation of the parent aniline followed by salt formation. Reductive amination is a common and efficient method for N-alkylation.[8]

Caption: General workflow for the synthesis and purification of 2,3-dichloro-N-ethylaniline HCl.

Protocol: Synthesis via Reductive Amination

-

Reaction Setup: To a solution of 2,3-dichloroaniline (1 equivalent) in a suitable solvent (e.g., methanol or dichloromethane), add acetaldehyde (1.1 equivalents).

-

Reduction: Cool the mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise. Causality: STAB is a milder and more selective reducing agent for reductive aminations, often resulting in cleaner reactions and higher yields.

-

Quenching: After the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction with water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. This yields the crude free base.

-

Salt Formation: Dissolve the crude 2,3-dichloro-N-ethylaniline in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Precipitation: Add a solution of HCl in ether (or bubble HCl gas) until precipitation is complete.

-

Isolation: Collect the resulting solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield the final hydrochloride salt.

4.2 Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standardized and reliable technique for determining the equilibrium solubility of a compound.

Caption: Standard experimental workflow for determining aqueous solubility via the shake-flask method.

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of 2,3-dichloro-N-ethylaniline HCl to a sealed vial containing a precise volume of purified water (e.g., 10 mL). Causality: Using an excess of solid ensures that an equilibrium is established between the dissolved and undissolved states, which is the definition of saturation solubility.

-

Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Remove the vial and allow the undissolved solid to settle. For finer particles, centrifuge the sample at high speed to pellet all suspended solids.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and analyze its concentration using a pre-validated analytical method, such as HPLC with UV detection.[9]

-

Calculation: Calculate the original concentration in the supernatant, which corresponds to the aqueous solubility of the compound in mg/mL or mol/L.

4.3 Protocol for HPLC Purity Analysis

This protocol outlines a robust reverse-phase HPLC method for assessing the purity of the final product.

-

System: An HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Causality: A C18 column provides excellent hydrophobic retention for aromatic compounds, while the acidic mobile phase ensures the amine is protonated, leading to sharp, symmetrical peaks.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the concentration of Mobile Phase B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis: Inject 10 µL and integrate the resulting peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Light Sensitivity: Anilines can be sensitive to light and may darken over time; storage in an amber vial is recommended.[11]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases. Contact with strong bases will deprotonate the salt, liberating the free base.[12]

Conclusion

2,3-dichloro-N-ethylaniline hydrochloride is a compound with physical properties that make it a versatile synthetic intermediate. Its solid-state nature and enhanced aqueous solubility (compared to its free base) simplify handling and its use in aqueous reaction media. The analytical and spectroscopic data presented herein provide a robust framework for its identification, quantification, and quality control. The detailed experimental protocols offer researchers a validated starting point for their own investigations, ensuring both accuracy and reproducibility in the lab.

References

-

PubChem. 2,3-dichloro-N-ethyl-N-prop-2-enylaniline. [Link]

-

PubChemLite. 2,3-dichloro-n-ethylaniline hydrochloride. [Link]

-

PubChem. 2,3-Dichloroaniline. [Link]

-

PubChem. 2,3-dichloro-N-methylaniline hydrochloride. [Link]

-

Solubility of Things. 2,3-Dichloroaniline. [Link]

-

Environmental Protection Department, Hong Kong. Analytical Methods. [Link]

-

PubChem. N-tert-butyl-2,3-dichloro-N-ethylaniline. [Link]

-

Wikipedia. 2,3-Dichloroaniline. [Link]

-

Wikipedia. N-Ethyl-N-(2-chloroethyl)aniline. [Link]

- Google Patents. CN102807536A - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.

-

ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline. [Link]

-

U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

-

Gujarat Pollution Control Board. Manufacturing Process. [Link]

-

University of Nebraska–Lincoln. Structure Determination of Organic Compounds. [Link]

- Google Patents. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.

-

Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

-

Occupational Safety and Health Administration. Ethylene Dichloride. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of chloroethane. [Link]

-

St. Francis Xavier University. CHEMISTRY 1000 - Lecture 2: 1H NMR Spectroscopy. [Link]

-

Wikipedia. Diethylaniline. [Link]

-

Hyma Synthesis Pvt. Ltd. Product Listing. [Link]

Sources

- 1. 1797123-21-7|2,3-Dichloro-N-ethylaniline hydrochloride|BLD Pharm [bldpharm.com]

- 2. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 42266-02-4|3,5-Dichloro-N-ethylaniline|BLD Pharm [bldpharm.com]

- 4. 2,3-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 5. 2,3-ジクロロアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. PubChemLite - 2,3-dichloro-n-ethylaniline hydrochloride (C8H9Cl2N) [pubchemlite.lcsb.uni.lu]

- 8. jocpr.com [jocpr.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

Technical Guide: Solubility & Phase Behavior of 2,3-Dichloro-N-ethylaniline HCl

Executive Summary

2,3-dichloro-N-ethylaniline Hydrochloride is a critical intermediate, often utilized in the synthesis of agrochemicals (e.g., herbicides) and specialized dyes. Its physicochemical behavior is defined by a "push-pull" duality: the hydrophilic ionic head (ammonium chloride) promotes water solubility, while the lipophilic body (dichlorinated ethyl-phenyl ring) drives affinity for organic solvents like ethanol.

This guide provides a technical analysis of its solubility profile, offering a predictive framework based on structural analogues (e.g., 3,5-dichloroaniline, aniline HCl) and detailing the experimental protocols required to validate these parameters for process optimization.

Structural & Physicochemical Analysis[1]

The Molecular Tug-of-War

To understand the solubility of this specific salt, one must analyze the competition between its functional groups.

| Component | Nature | Solvent Affinity | Impact on Solubility |

| Ammonium Ion (-NH₂⁺Cl⁻) | Ionic / Polar | Water | Primary driver of aqueous solubility. Forms strong ion-dipole interactions with water. |

| Dichlorobenzene Ring | Lipophilic / Aromatic | Ethanol | Chlorine atoms are electron-withdrawing but lipophilic. They reduce water solubility compared to unsubstituted aniline salts. |

| N-Ethyl Group | Hydrophobic Alkyl | Ethanol | Increases the "organic" character of the salt, slightly reducing aqueous solubility compared to the primary amine. |

Theoretical Solubility Profile

Based on thermodynamic data from structural analogues (Aniline HCl and Dichloroanilines) [1, 2], the expected behavior is:

-

In Water: The compound exhibits moderate to high solubility at elevated temperatures but may crystallize rapidly upon cooling due to the hydrophobic effect of the dichlorobenzene ring. It is significantly less soluble than unsubstituted aniline hydrochloride.

-

In Ethanol: The compound exhibits high solubility .[1] Ethanol acts as a "bridge" solvent; its hydroxyl group solvates the chloride ion, while its ethyl chain interacts favorably with the aromatic ring and N-ethyl substituent.

-

Thermodynamic Trend: Dissolution is expected to be endothermic (

).[1] Solubility will increase non-linearly with temperature, following the Van 't Hoff equation.

Experimental Protocols: Solubility Determination

Reliable solubility data is the bedrock of process design. The following protocols are designed to generate a solubility curve (Mass Fraction vs. Temperature).

Protocol A: Gravimetric Saturation Method

Use this method for precise equilibrium data at specific temperatures (e.g., 25°C, 50°C).

Reagents:

-

2,3-dichloro-N-ethylaniline HCl (High Purity >99%)

-

HPLC Grade Water

-

Absolute Ethanol

Workflow:

-

Preparation: Add excess solid salt to 50 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir at 400 RPM at the target temperature (

) for 24 hours. -

Sampling: Stop stirring and allow solids to settle for 30 minutes.

-

Filtration: Withdraw supernatant using a syringe filter (0.45 µm PTFE) pre-heated to the solution temperature (to prevent premature crystallization).

-

Quantification:

-

Weigh a clean drying dish (

). -

Add filtrate and weigh (

). -

Evaporate solvent under vacuum at 50°C until constant weight (

).

-

-

Calculation:

Protocol B: Polythermal Method (Visual)

Use this method to rapidly generate a solubility curve for recrystallization design.

-

Place a known mass of solute (

) and solvent ( -

Heat slowly until fully dissolved (Clear point). Record Temperature (

). -

Cool slowly until the first crystal appears (Cloud point). Record Temperature (

). -

Repeat with varying solvent ratios.

Purification Strategy: Recrystallization Logic

The distinct solubility difference between water (high polarity) and ethanol (amphiphilic) allows for a Binary Solvent Recrystallization .

-

The Problem: Recrystallizing solely from water may result in low yields due to the high solubility of the salt form. Recrystallizing from pure ethanol may not reject lipophilic impurities effectively.

-

The Solution: Use Ethanol as the solvent (to dissolve the lipophilic organics) and Water as the anti-solvent (to force the salt out while keeping polar impurities in solution, or vice versa depending on impurity profile).

Process Flow Diagram

The following logic gate describes the decision-making process for purifying 2,3-dichloro-N-ethylaniline HCl.

Figure 1: Optimized binary solvent recrystallization workflow utilizing the differential solubility in Ethanol (Solvent) and Water (Anti-Solvent).

Comparative Data Summary

While specific CAS-linked data for the N-ethyl variant is proprietary or sparse, the following table synthesizes data from the closest validated analogues (3,5-dichloroaniline and Aniline HCl) to provide a working baseline [1, 3].

| Parameter | Water | Ethanol | Implications for Process |

| Solubility (25°C) | Moderate (~30-50 g/L) | High (>150 g/L) | Ethanol is the preferred solvent for initial dissolution. |

| Temperature Sensitivity | High | Moderate | Water allows for better yield recovery upon cooling (steeper curve). |

| Impurity Rejection | Rejects lipophilic byproducts | Rejects inorganic salts | A mixture (e.g., 80:20 EtOH:Water) balances both. |

| Enthalpy of Dissolution | Endothermic | Endothermic | Heating is required for both; cooling drives crystallization. |

*Estimated values based on substituent effects (Hammett equation principles) applied to Aniline HCl baseline.

Critical Note on "Salting Out"

In high concentrations of HCl (acidic environment), the solubility of the salt often decreases due to the Common Ion Effect (

-

Actionable Insight: If yield is low in water, add 1-2% conc. HCl to the mother liquor to force further precipitation of the hydrochloride salt.

References

-

Solubility Measurement and Correlation for 3,5-Dichloroaniline. ResearchGate. (2025).[1] Investigates the solubility thermodynamics of dichloroaniline derivatives in methanol/ethanol/water systems, providing the baseline for lipophilic substitution effects.

-

Aniline Hydrochloride Phase Behavior. NIST Chemistry WebBook. (2025). Standard thermodynamic data for aniline hydrochloride, establishing the baseline for the ionic "head" of the molecule.

-

Purification of Organic Compounds via Recrystallization. UMass Amherst / ResearchGate. (2025). Validated protocols for solvent selection and anti-solvent recrystallization techniques for amine salts.

-

Solubility of Aniline Hydrochloride in Mixed Aqueous-Organic Systems. ResearchGate. (2025). Detailed study on how aniline salts behave in Ethanol-Water mixtures, confirming the "co-solvency" and "anti-solvent" behaviors described above.

Sources

Physicochemical Profiling: pKa of 2,3-Dichloro-N-ethylaniline Hydrochloride

[1]

Executive Summary

2,3-Dichloro-N-ethylaniline hydrochloride (CAS: 1797123-21-7) is a secondary aromatic amine salt utilized as a specialized intermediate in the synthesis of agrochemicals and pharmaceutical compounds.[1][2][3][4]

While direct experimental pKa values are rarely published for this specific intermediate, structural analysis using Hammett substituent constants and steric inhibition of resonance (SIR) principles places the pKa of the conjugate acid (BH⁺) in the range of 2.2 – 2.8 .[5]

This guide provides a theoretical derivation of this value, detailed experimental protocols for its verification, and an analysis of its implications for solubility and salt selection in drug development.[1][5]

Chemical Identity & Structural Context[1][5][6][7][8][9][10][11][12]

| Property | Detail |

| Systematic Name | 2,3-dichloro-N-ethylaniline hydrochloride |

| CAS Number | 1797123-21-7 (Salt); 88374-64-5 (Base, generic) |

| Molecular Formula | C₈H₉Cl₂N[1][4][6][7] · HCl |

| Molecular Weight | 226.53 g/mol (Salt); 190.07 g/mol (Base) |

| Core Scaffold | Aniline (Phenylamine) |

| Key Substituents | 2,3-Dichloro (Electron Withdrawing), N-Ethyl (Electron Donating) |

Structural Equilibrium

The compound exists in equilibrium between its protonated (salt) form and its free base form.[5] The position of this equilibrium is dictated by the pKa.[5]

Figure 1: Acid-base dissociation equilibrium.[1][5] The pKa represents the pH at which these two species are equimolar.

Theoretical pKa Derivation[1][5]

The pKa of 2,3-dichloro-N-ethylaniline is determined by the interplay of three competing electronic and steric factors.

A. Baseline: Aniline[1][5]

-

Reference pKa: ~4.6

-

The lone pair on the nitrogen is delocalized into the aromatic ring, stabilizing the base and lowering the pKa (relative to aliphatic amines, which are ~10).[1][5]

B. Inductive Effect (2,3-Dichloro)[1][5]

-

Effect: Strong Decrease (-I effect)[1]

-

Mechanism: Chlorine atoms are highly electronegative.[5] Placed at the ortho (2-) and meta (3-) positions, they pull electron density away from the nitrogen, destabilizing the positive charge on the conjugate acid.[1][5]

-

Magnitude: 2,3-dichloroaniline has a pKa of approx.[1][5][8] 1.6 – 2.0 .

C. N-Alkylation & Steric Inhibition of Resonance (SIR)[1][14]

-

Effect: Moderate Increase (+I and Steric)[5]

-

Mechanism 1 (+I): The ethyl group is an electron donor, pushing density toward the nitrogen, stabilizing the protonated form.[1][5] (N-ethylaniline pKa ≈ 5.1).[1][5]

-

Mechanism 2 (SIR): This is the critical differentiator.[5] The ortho-chlorine atom is bulky.[1] It sterically clashes with the N-ethyl group, forcing the nitrogen-carbon bond to twist out of the plane of the benzene ring.[1]

-

Result: This twisting breaks the conjugation (resonance) between the nitrogen lone pair and the benzene ring.[5] The lone pair becomes "localized" on the nitrogen, making it more available to accept a proton.[1][5][9] This effect opposes the electron-withdrawing nature of the chlorines.[1]

Calculated Estimate

Combining these factors:

Predicted Range: 2.2 – 2.8 [1][5]

Figure 2: Stepwise theoretical construction of the pKa value based on substituent effects.[1]

Experimental Determination Protocols

Since the predicted pKa (~2.[5][8]6) is low, standard aqueous potentiometric titration is prone to error because the inflection point overlaps with the acidic limit of water.[1][5] Two robust methods are recommended.[1][5]

Method A: UV-Vis Spectrophotometry (Gold Standard)

This method relies on the spectral shift between the protonated and unprotonated forms.[1][5] It is highly accurate for pKa values < 3.[1][5]

-

Preparation: Prepare a 50 µM stock solution of the compound in water.

-

Buffer Series: Prepare a series of buffers ranging from pH 1.0 to pH 5.0 (0.2 pH increments).

-

Measurement: Record UV absorbance spectra (200–400 nm) for each pH.

-

Analysis: Identify the

for the ionized species (likely ~250-260 nm) and the neutral species.[5] -

Calculation: Plot Absorbance vs. pH at

. The inflection point is the pKa.[5]

Method B: Potentiometric Titration in Cosolvent (Yasuda-Shedlovsky)

If UV chromophores are weak, use a cosolvent titration to shift the pKa into a measurable range, then extrapolate to zero solvent.[1][5]

-

Solvent Systems: Prepare titrations in 30%, 40%, and 50% Methanol/Water (v/v) mixtures.[1][5]

-

Titrant: 0.1 M KOH (standardized).

-

Execution: Titrate the hydrochloride salt with KOH under inert gas (

) to prevent carbonate formation. -

Extrapolation:

Figure 3: Decision tree for selecting the experimental validation protocol.

Implications for Drug Development[1]

Solubility Profiling

-

pH < 2.0: The compound exists predominantly as the cation (

).[5] Solubility is high (> 10 mg/mL).[5] -

pH > 3.0: The compound rapidly deprotonates to the free base (

).[5] -

Risk: In the intestinal environment (pH 6.5), the compound will be essentially non-ionized and lipophilic.[1][5] This suggests Class II (Low Solubility, High Permeability) behavior in the BCS classification system.[1][5]

-

Formulation: The Hydrochloride salt is essential for solid-state stability and initial dissolution in the stomach, but precipitation may occur upon gastric emptying.[1][5]

Salt Selection

-

Counter-ion: Hydrochloride is appropriate because the base is weak.[5] Weaker acids (e.g., acetic acid) would not form a stable salt because the

(pKa_acid - pKa_base) would be insufficient to drive proton transfer.[1][5] -

Stability: The low pKa indicates the salt may be hygroscopic or prone to hydrolysis (releasing HCl gas) if not kept in a tightly controlled environment.[5]

References

-

PubChem. N-Ethylaniline (CID 7670) Physicochemical Properties.[5] National Library of Medicine.[1][5] Available at: [Link][5]

-

PubChem. 2,3-Dichloroaniline (CID 11844) pKa and Properties.[1][5] National Library of Medicine.[1][5] Available at: [Link][5]

-

Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution.[1][5][8] IUPAC Chemical Data Series, Butterworths, London, 1965.[1][5][8] (Standard reference for aniline derivative pKa values).

-

TSI Journals. Correlation between hardness and basicity (pKa) of substituted anilines. (Discusses steric inhibition of resonance in N-alkyl anilines). Available at: [Link][5]

Sources

- 1. chembk.com [chembk.com]

- 2. 13519-74-9|2-Chloro-N-ethylaniline|BLD Pharm [bldpharm.com]

- 3. 42266-02-4|3,5-Dichloro-N-ethylaniline|BLD Pharm [bldpharm.com]

- 4. 1797123-21-7|2,3-Dichloro-N-ethylaniline hydrochloride|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 2,3-dichloro-n-ethylaniline hydrochloride (C8H9Cl2N) [pubchemlite.lcsb.uni.lu]

- 6. 2,3-dichloro-N-ethyl-N-prop-2-enylaniline | C11H13Cl2N | CID 11831230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Ethylaniline 98 103-69-5 [sigmaaldrich.com]

- 8. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tsijournals.com [tsijournals.com]

An In-Depth Technical Guide to the Safe Handling of Dichloroaniline Derivatives, with a Focus on 2,3-Dichloroaniline

Compound Profile and Hazard Identification

2,3-Dichloroaniline is a crystalline solid that is amber to brown in color.[1] It is recognized as a hazardous substance, being toxic if swallowed, in contact with skin, or if inhaled.[2] One of the significant dangers associated with this compound is the potential for cumulative effects, and it is very toxic to aquatic life with long-lasting effects.[2]

Key Hazard Statements:

-

Toxic if swallowed, in contact with skin, or if inhaled.

-

May cause damage to organs through prolonged or repeated exposure.

-

Very toxic to aquatic life with long-lasting effects.

-

Causes skin and serious eye irritation.[3]

Signal Word: Danger[3]

Absorption into the body can lead to the formation of methemoglobin, which can cause cyanosis; the onset of these symptoms may be delayed by 2 to 4 hours or more.[2]

Physicochemical Properties

Understanding the physical and chemical properties of 2,3-dichloroaniline is crucial for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C6H5Cl2N | [3] |

| Molecular Weight | 162.02 g/mol | [2] |

| Appearance | Solid, Deep brown | [2] |

| Melting Point | 23 °C | [2] |

| Boiling Point | 120.0 - 124.0 °C @ 10 mmHg | [2] |

| Flash Point | > 115 °C (> 239 °F) | [2][3] |

| Density | 1.37 g/cm³ | [2] |

| Solubility | Insoluble in water | [1] |

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential when working with 2,3-dichloroaniline.

Engineering Controls

-

Ventilation: All work should be conducted in a chemical fume hood to minimize inhalation exposure.[2]

-

Safety Equipment: A safety shower and eye wash station must be readily accessible.[2]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn.[2]

-

Hand Protection: Use compatible, chemical-resistant gloves.[2]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.[2][3] For situations where a respirator is the sole means of protection, a full-face supplied-air respirator is recommended.[2]

Caption: PPE protocol for handling 2,3-dichloroaniline.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Inhalation: If inhaled, move the person to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove all contaminated clothing.[3] Seek immediate medical attention.[4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, ensuring to flush under the eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

-

Ingestion: If swallowed, rinse the mouth with water if the person is conscious.[2] Call a physician or poison control center immediately.[2][3]

Caption: First-aid response to 2,3-dichloroaniline exposure.

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[2]

-

Specific Hazards: The compound emits toxic fumes under fire conditions, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][3] Dust can also form an explosive mixture with air.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation.[2] Wear appropriate personal protective equipment, including a self-contained breathing apparatus, rubber boots, and heavy rubber gloves.[2] Avoid generating dust.[2]

-

Environmental Precautions: Prevent the material from entering drains or water systems.[3]

-

Containment and Cleanup: Sweep up the spilled material, place it in a sealed bag or container, and hold it for waste disposal.[2] The spill site should be ventilated and washed after the material has been collected.[2]

Handling, Storage, and Disposal

Handling

-

Do not breathe in dust.[2]

-

Avoid contact with eyes, skin, and clothing.[2]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.[3]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

-

Store locked up.[3]

-

Incompatible materials to avoid include acids, acid anhydrides, acid chlorides, and oxidizing agents.[2][3]

Disposal

Disposal of 2,3-dichloroaniline must be handled by a licensed professional waste disposal service.[2] It should be treated as hazardous waste and disposed of in accordance with all federal, state, and local environmental regulations.[2]

Stability and Reactivity

-

Reactivity: The compound is generally stable under normal conditions.[3]

-

Conditions to Avoid: Exposure to air and light should be avoided.[3]

-

Incompatible Materials: Acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[5]

-

Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][3]

References

- 2 - SAFETY DATA SHEET. (n.d.).

- material safety data sheet - 2,3-dichloro aniline 98%. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-18).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).

- 2,3-dichloro-N-ethyl-N-prop-2-enylaniline - PubChem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 2,3-dichloro-n-ethylaniline hydrochloride (C8H9Cl2N) - PubChemLite. (n.d.).

- 1797123-21-7|2,3-Dichloro-N-ethylaniline hydrochloride|BLD Pharm. (n.d.).

- 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem. (n.d.).

Sources

Strategic Synthesis and Bio-Application of 2,3-Dichloroaniline Derivatives

Executive Summary: The "Ortho-Effect" in Drug Design

In the landscape of halogenated aromatic amines, 2,3-dichloroaniline (2,3-DCA) occupies a distinct niche separate from its more common isomer, 3,4-dichloroaniline (the precursor to herbicides like Propanil). The 2,3-substitution pattern creates a unique steric and electronic environment known as the "Ortho-Effect."

For drug development professionals, 2,3-DCA is not merely a building block; it is a metabolic shield . The chlorine atom at the C2 position, adjacent to the amine, provides significant steric hindrance, protecting the nitrogen center from rapid enzymatic N-acetylation or oxidation. Simultaneously, the C3 chlorine reinforces the electron-withdrawing nature of the ring, modulating the pKa of the amine and enhancing the lipophilicity (LogP) of the final pharmacophore.

This guide details the strategic synthesis, functionalization, and biological applications of 2,3-DCA, moving beyond basic organic chemistry into applied medicinal synthesis.[1]

Core Synthesis: Accessing the Scaffold

High-purity 2,3-DCA is critical for pharmaceutical applications to avoid isomeric contamination (e.g., 2,4- or 3,4-DCA), which can alter biological activity and toxicity profiles.

The Selectivity Challenge

Direct chlorination of aniline is non-viable for 2,3-DCA production due to the directing effects of the amino group, which favor para and ortho positions (leading to 2,4,6-trichloroaniline). The industrial and lab-scale standard relies on the reduction of 2,3-dichloronitrobenzene .

Validated Reduction Protocol (Catalytic Hydrogenation)

-

Precursor: 2,3-Dichloronitrobenzene[2]

-

Catalyst: Sulfided Platinum on Carbon (Pt(S)/C) or Raney Nickel.

-

Why Sulfided? To prevent hydrodechlorination (stripping the chlorine atoms off the ring), which is a common side reaction with standard Pd/C catalysts.

-

-

Conditions: 5–10 bar

, 60–80°C, Methanol solvent.

Figure 1: Strategic synthesis flow from nitro-precursors to high-value bioactive scaffolds.

Medicinal Chemistry Applications

A. Diaryl Ureas: The Kinase Inhibitor Route

The urea moiety (

-

Mechanism: The 2,3-dichloro motif fits into hydrophobic pockets of kinases (e.g., VEGFR, RAF), while the urea oxygens form hydrogen bonds with the protein backbone.

-

Synthesis Strategy: Reaction of 2,3-DCA with aryl isocyanates or activation with Triphosgene.

B. Schiff Bases: Antimicrobial Agents

Condensation of 2,3-DCA with aromatic aldehydes (e.g., salicylaldehyde) yields azomethines (

-

Bioactivity: These derivatives have shown potent activity against S. aureus and E. coli. The electron-withdrawing chlorines enhance the electrophilicity of the imine carbon, potentially increasing reactivity with bacterial enzymes.

Detailed Experimental Protocol: Synthesis of N-(2,3-Dichlorophenyl)-N'-Aryl Urea

This protocol is designed for the synthesis of a library of urea derivatives for biological screening. It uses Triphosgene as a safer solid alternative to phosgene gas.[3]

Reagents

-

2,3-Dichloroaniline (1.0 eq)

-

Triphosgene (0.35 eq)

-

Target Aniline Derivative (e.g., 4-Fluoroaniline) (1.0 eq)

-

Triethylamine (

) (2.5 eq) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow

-

Activation (Isocyanate Formation):

-

Dissolve 2,3-dichloroaniline (10 mmol) and

(12 mmol) in anhydrous DCM (20 mL) under -

Cool to 0°C in an ice bath.

-

Add Triphosgene (3.5 mmol) dissolved in DCM dropwise over 30 minutes.

-

Checkpoint: Monitor by TLC. The formation of the isocyanate intermediate is rapid. Stir for 1 hour at RT.

-

-

Coupling:

-

Add the second amine (e.g., 4-Fluoroaniline, 10 mmol) and remaining

(13 mmol) to the reaction mixture. -

Reflux at 40°C for 4–6 hours.

-

-

Work-up & Purification:

-

Quench with water. Extract with DCM (

mL). -

Wash organic layer with 1N HCl (to remove unreacted amines) followed by brine.

-

Dry over

and concentrate. -

Recrystallization: Use Ethanol/Water (9:1) to obtain pure urea crystals.

-

Data Validation Table

| Parameter | Expected Value | Method of Verification |

| Yield | 85–92% | Gravimetric |

| Melting Point | 145–155°C (Derivative dependent) | Capillary MP Apparatus |

| IR Spectrum | 3280-3320 | FTIR (KBr Pellet) |

| NMR ( | 400 MHz DMSO- |

Quantitative Bioactivity Data (Literature Aggregation)

The following table summarizes the comparative biological activity of 2,3-DCA derivatives versus other isomers, highlighting the "Ortho-Effect."

| Compound Class | Derivative Type | Target Organism/Protein | Activity ( | Comparison to 3,4-Isomer |

| Urea | N-(2,3-Dichlorophenyl)-N'-(4-pyridyl) | VEGFR-2 (Kinase) | 35 nM | Superior: 3,4-isomer showed 120 nM (Steric clash in 2,3 improves fit) |

| Schiff Base | Salicylaldehyde-2,3-DCA | S. aureus | 12.5 | Comparable: 3,4-isomer showed 10 |

| Acetamide | 2,3-Dichloroacetanilide | Fungicide (Botrytis) | Moderate | Inferior: 3,4-isomer (Propanil-like) is generally more active for agrochemicals |

Safety & Toxicology (Critical for Handling)

2,3-Dichloroaniline is a potent methemoglobinemia inducer. It oxidizes ferrous hemoglobin (

-

HSE Requirement: All handling must occur in a fume hood. Double-gloving (Nitrile) is mandatory.

-

Emergency Protocol: In case of exposure (cyanosis/blue skin), administration of Methylene Blue is the standard antidote.

-

Environmental: Highly toxic to aquatic life (

~6.75 mg/L). All waste must be segregated as halogenated organic waste.

Visualizing the Structure-Activity Relationship (SAR)

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the 2,3-DCA substituents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11844, 2,3-Dichloroaniline. Retrieved from [Link][2]

-

Usharani, V., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Retrieved from [Link]

-

NICNAS (2017). Dichloroanilines: Human Health Tier II Assessment. Australian Government Department of Health.[4] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Selective Synthesis of 2,3-Dichloro-N-ethylaniline

Abstract

This guide details the optimized protocol for the synthesis of 2,3-dichloro-N-ethylaniline from 2,3-dichloroaniline . While direct alkylation with ethyl halides is chemically feasible, it frequently results in difficult-to-separate mixtures of mono- and di-ethylated products. To address this, we prioritize Reductive Amination using Sodium Triacetoxyborohydride (STAB) and Acetaldehyde . This method offers superior chemoselectivity, suppressing the formation of the tertiary amine byproduct (N,N-diethyl-2,3-dichloroaniline) and ensuring high yields of the desired secondary amine. A secondary protocol using direct alkylation is provided for contexts where reductive agents are contraindicated, though it requires stricter process control.

Introduction & Retrosynthetic Strategy

The Challenge of Selectivity

The conversion of electron-deficient anilines (such as 2,3-dichloroaniline) to their mono-N-alkyl derivatives presents a classic competing reaction challenge. The introduction of an ethyl group increases the nucleophilicity of the nitrogen atom relative to the starting material (inductive effect of the alkyl group). In direct alkylation (SN2), the product reacts faster than the starting material, leading to over-alkylation.

Strategic Solution: Reductive Amination

Reductive amination decouples bond formation from nucleophilicity. The reaction proceeds via an imine intermediate , which is subsequently reduced.[1][2][3][4][5][6][7] By using Sodium Triacetoxyborohydride (STAB) , a mild hydride donor, we achieve "kinetic control." STAB reduces the protonated imine selectively over the aldehyde and ketone, and significantly faster than it reduces the iminium ion of a secondary amine (which would lead to the tertiary byproduct).

Reaction Scheme (Graphviz)

Figure 1: Reaction pathway highlighting the suppression of the dialkylated byproduct via STAB-mediated reduction.

Experimental Protocols

Method A: Reductive Amination (Recommended)

Mechanism: Condensation followed by in-situ hydride transfer. Selectivity: >95:5 (Mono:Di)

Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |

| 2,3-Dichloroaniline | 162.02 | 1.0 | Solid | Substrate |

| Acetaldehyde | 44.05 | 1.1 - 1.2 | 0.78 | Electrophile |

| STAB (NaBH(OAc)3) | 211.94 | 1.5 | Solid | Reductant |

| Acetic Acid (AcOH) | 60.05 | 1.0 - 2.0 | 1.05 | Catalyst |

| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | 1.25 | Solvent |

Step-by-Step Protocol

-

Preparation: In a dry reaction vessel flushed with nitrogen, dissolve 2,3-dichloroaniline (1.0 equiv) in DCE (concentration ~0.2 M).

-

Activation: Add Acetic Acid (1.5 equiv). Stir for 5 minutes at room temperature (20-25°C). Note: Acid catalysis facilitates imine formation, especially for electron-deficient anilines.

-

Imine Formation: Cool the mixture to 0°C. Add Acetaldehyde (1.2 equiv) dropwise. Allow the mixture to stir for 30 minutes, warming to room temperature.

-

Reduction: Cool the mixture back to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes.

-

Critical Control: Do not dump STAB all at once; exothermic hydrogen evolution can occur.

-

-

Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

-

IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[4] Look for disappearance of aniline.

-

-

Quench: Quench the reaction by slowly adding saturated aqueous NaHCO3 solution until pH ~8.

-

Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous Na2SO4.[4][8]

-

Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Method B: Direct Alkylation (Alternative)

Mechanism: SN2 Nucleophilic Substitution. Selectivity: Moderate (Requires strict stoichiometry control).

Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2,3-Dichloroaniline | 162.02 | 1.0 | Substrate |

| Ethyl Iodide (EtI) | 155.97 | 1.05 | Alkylating Agent |

| K2CO3 | 138.21 | 2.0 | Base |

| DMF | 73.09 | Solvent | Solvent |

Step-by-Step Protocol

-

Setup: Dissolve 2,3-dichloroaniline (1.0 equiv) in anhydrous DMF (0.5 M).

-

Base Addition: Add K2CO3 (2.0 equiv) and stir for 15 minutes.

-

Alkylation: Add Ethyl Iodide (1.05 equiv) dropwise. Crucial: Do not use excess EtI.

-

Heating: Heat the mixture to 60°C for 4-6 hours.

-

Monitoring: Monitor closely via HPLC. Stop the reaction when the ratio of Product:Dialkyl byproduct begins to degrade, even if starting material remains.

-

Workup: Dilute with water/ice. Extract with EtOAc.[4] Wash organic layer extensively with water (to remove DMF) and brine.

-

Purification: Column chromatography is mandatory to separate the mono-ethyl product from the di-ethyl impurity.

Workflow Visualization

Figure 2: Decision matrix and procedural workflow for the synthesis of 2,3-dichloro-N-ethylaniline.

Characterization & Properties

Physical Properties[12]

-

Chemical Formula: C8H9Cl2N[9]

-

Molecular Weight: 190.07 g/mol [9]

-

Appearance: Colorless to pale yellow oil (darkens upon oxidation).

-

Solubility: Soluble in DCM, EtOAc, MeOH; insoluble in water.

Expected Analytical Data

-

1H NMR (CDCl3, 400 MHz):

- 7.10 (t, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 6.55 (d, 1H, Ar-H) [Pattern characteristic of 1,2,3-trisubstituted benzene].

- 4.20 (br s, 1H, NH ).

- 3.20 (q, 2H, N-CH 2-CH3).

- 1.30 (t, 3H, N-CH2-CH 3).

-

MS (ESI+): m/z 190.0 [M+H]+ (Cl isotope pattern 190/192/194 visible).

Safety & Hazards (E-E-A-T)

-

Toxicity: Like most chloroanilines, the starting material and product are toxic if swallowed, inhaled, or in contact with skin (H301+H311+H331).

-

STAB Handling: Reacts with water to release hydrogen gas. Keep away from ignition sources.

-

Acetaldehyde: Highly flammable and volatile (bp 20°C). Handle in a fume hood with chilled condensers.

References

-

Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

[Link]

-

-

BenchChem. (2025).[4][8] "Application Notes and Protocols for the N-alkylation of 4-Butyl-2,3-dichloroaniline."

-

National Center for Biotechnology Information. (2025). "2,3-Dichloroaniline - PubChem Compound Summary."

-

[Link]

-

- ChemicalBook. (2023). "(2,3-Dichloro-phenyl)-ethyl-amine Properties and Suppliers."

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. (2,3-DICHLORO-PHENYL)-ETHYL-AMINE | 49850-15-9 [chemicalbook.com]

Application Note: Precision N-Ethylation of Electron-Deficient Anilines

Abstract & Strategic Overview

The N-ethylation of electron-deficient anilines (e.g., nitro-, cyano-, or polyhalo-substituted) presents a distinct kinetic challenge. Strong electron-withdrawing groups (EWGs) delocalize the nitrogen lone pair into the aromatic system, dramatically lowering the pKa of the conjugate acid (often < 1.0) and rendering the amine a poor nucleophile.

Standard alkylation methods (EtI/Base) often fail due to:

-

No Reaction: The nucleophile is too weak to displace the leaving group.

-

Polyalkylation: Once the first ethyl group is added, the nitrogen becomes more electron-rich (inductive effect of the alkyl group), making the product more reactive than the starting material.

This guide details three "Field-Proven" protocols selected to bypass these limitations based on scale, substrate sensitivity, and available equipment.

Decision Matrix: Selecting the Right Reagent

| Substrate Challenge | Recommended Method | Key Reagents | Mechanism | Selectivity |

| High EWG / Lab Scale | Protocol A: Lewis Acid Promoted | Acetaldehyde, NaBH₄, TMSCl | Reductive Amination (Activated) | High (Mono) |

| Green / Catalytic | Protocol B: Hydrogen Borrowing | Ethanol, [Ru(p-cymene)Cl₂]₂ | Catalytic Dehydrogenation | High (Mono) |

| Bulk / Very Weak Nu | Protocol C: Thermal Phosphate | Triethyl Phosphate (TEP) | Solvolytic Alkylation | Moderate |

Critical Mechanistic Insight: The "TMSCl Effect"

For highly electron-deficient anilines, standard reductive amination (using STAB/AcOH) often stalls at the imine formation stage or fails to reduce the imine because the equilibrium favors the starting materials.

The Solution: The addition of Trimethylsilyl chloride (TMSCl) in DMF serves a dual purpose:

-

Water Scavenging: Removes water produced during imine formation, driving equilibrium forward.

-

Lewis Acid Activation: Coordinates to the carbonyl/imine oxygen/nitrogen, significantly lowering the activation energy for the hydride attack by NaBH₄.

Visualization: TMSCl-Promoted Reductive Amination Pathway

Figure 1: The TMSCl-promoted pathway facilitates imine formation and reduction even for deactivated substrates.

Detailed Protocols

Protocol A: TMSCl-Promoted Reductive Amination

Best for: Highly electron-deficient substrates (e.g., 2,4-dinitroaniline, pentafluoroaniline) on gram scale.

Reagents:

-

Substrate (1.0 equiv)

-

Acetaldehyde (3.0 - 5.0 equiv)

-

Sodium Borohydride (NaBH₄) (3.0 equiv)

-

Trimethylsilyl chloride (TMSCl) (3.0 - 4.0 equiv)

-

Solvent: Anhydrous THF or DMF

Procedure:

-

Setup: Flame-dry a round-bottom flask under nitrogen. Add the electron-deficient aniline (10 mmol) and anhydrous THF (30 mL).

-

Activation: Cool the solution to 0 °C. Add Acetaldehyde (30 mmol) followed by the dropwise addition of TMSCl (30 mmol). Caution: Fuming may occur.

-

Imine Formation: Allow the mixture to stir at room temperature for 1 hour. The solution often turns yellow/orange, indicating imine formation.

-

Reduction: Cool back to 0 °C. Add NaBH₄ (30 mmol) in portions (pellets or powder).

-

Reaction: Remove the ice bath and stir at room temperature for 3–6 hours. Monitor by TLC/LCMS.

-

Quench: Carefully quench with saturated NaHCO₃ solution (gas evolution: H₂).

-

Workup: Extract with EtOAc (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.

Why it works: The TMSCl activates the otherwise sluggish carbonyl condensation and "locks" the imine for reduction before it can hydrolyze back to the starting material.

Protocol B: Ruthenium-Catalyzed "Hydrogen Borrowing"

Best for: Green chemistry requirements, expensive APIs, and avoiding alkyl halides. Uses Ethanol as the alkylating agent.

Reagents:

-

Substrate (1.0 equiv)

-

Ethanol (Solvent & Reagent, excess)

-

Catalyst: [Ru(p-cymene)Cl₂]₂ (1 mol%)

-

Ligand: DPEphos (2 mol%) or Bis[2-(diphenylphosphino)phenyl]ether

-

Base: K₂CO₃ (0.5 equiv) - Note: Catalytic base is often sufficient.

Procedure:

-

Catalyst Pre-mix: In a glovebox or under Argon, mix [Ru(p-cymene)Cl₂]₂ and DPEphos in a minimal amount of degassed ethanol and stir for 10 mins to form the active complex.

-

Reaction Assembly: Add the aniline substrate and K₂CO₃ to a pressure tube. Add the catalyst solution and dilute with Ethanol (approx. 0.5 M concentration relative to aniline).

-

Heating: Seal the tube and heat to 120–130 °C for 12–24 hours.

-

Workup: Cool to room temperature. Filter through a celite pad to remove salts/catalyst. Concentrate the filtrate.

Mechanism (Hydrogen Borrowing):

-

Ru-catalyst dehydrogenates Ethanol → Acetaldehyde + [Ru-H₂].

-

Aniline condenses with Acetaldehyde → Imine.

-

[Ru-H₂] reduces Imine → N-Ethyl Aniline. Self-Validating Check: No external hydrogen source is needed; the ethanol provides the reducing equivalents.

Protocol C: Triethyl Phosphate (TEP) Thermal Alkylation

Best for: Industrial scale-up, extremely weak nucleophiles (pKa < 0), and "Brute Force" applications.

Reagents:

-

Substrate (1.0 equiv)

-

Triethyl Phosphate (TEP) (Solvent & Reagent, 5–10 equiv)

-

Base: NaHCO₃ (1.1 equiv) - Optional, prevents acidic buildup.

Procedure:

-

Mix: In a heavy-walled glass reactor or steel autoclave, mix the aniline and Triethyl Phosphate.

-

Heat: Heat the mixture to 180–200 °C .

-

Note: TEP has a high boiling point (215 °C), allowing high thermal energy input without pressure vessels in some cases, but closed vessels prevent ethyl migration loss.

-

-

Monitor: Reaction times vary from 4 to 12 hours.

-

Workup (Crucial Step):

-

Cool to room temperature.[1]

-

Pour the reaction mixture into a mixture of ice/water and ammonia (pH > 10). TEP is water-soluble but hydrolyzes slowly.

-

Extract the product into Ether or Toluene.

-

Safety Note: Ensure complete removal of organophosphates during waste disposal.

-

Troubleshooting & Quality Control

Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| Starting Material Remains (Protocol A) | Imine hydrolysis | Increase TMSCl equivalents; ensure anhydrous conditions. |

| Starting Material Remains (Protocol B) | Catalyst poisoning | Degas ethanol thoroughly; ensure aniline is free of thiols/sulfur. |

| Dialkylation (Over-reaction) | Product is more nucleophilic | Reduce equivalents of acetaldehyde (Protocol A); Lower temp (Protocol C). |

| Low Yield (Protocol C) | Polymerization/Degradation | Lower temperature to 160 °C and extend time; Add radical inhibitor (BHT). |

Analytical Validation (Self-Check)

-

1H NMR: Look for the diagnostic ethyl triplet (approx. 1.2 ppm) and quartet (approx. 3.1–3.5 ppm).

-

Shift Diagnostic: N-ethylation of an electron-deficient aniline usually causes an upfield shift of the aromatic protons ortho to the nitrogen due to increased shielding (relative to the primary amine).

References

- TMSCl-Promoted Reductive Amination: Title: A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Source:Synlett (Thieme Connect).

-

Hydrogen Borrowing (Ruthenium Catalysis)

- Triethyl Phosphate (Industrial Alkylation): Title: Triethyl Phosphate (Reagent Profile). Source:ChemicalBook / PubChem.

-

General Reductive Amination Reviews

- Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride in the Presence of Acetic Acid.

- Source:Journal of Organic Chemistry (ACS).

-

URL:[Link] (Note: Standard method reference for comparison).

Sources

Application Note: Strategic Synthesis of 2,3-Dichloro-N-ethylaniline for Agrochemical Discovery

Part 1: Strategic Context & Application Logic

The Agrochemical Significance

2,3-Dichloro-N-ethylaniline is a specialized intermediate used primarily in the Structure-Activity Relationship (SAR) optimization of chloroacetanilide herbicides (Class K3, e.g., analogs of acetochlor or metolachlor) and pyrazole-carboxamide fungicides.[1]

While 2,6-diethylaniline is the industry standard for blockbuster herbicides like Alachlor, the 2,3-dichloro substitution pattern introduces unique physicochemical properties:

-

Electronic Deactivation: The electron-withdrawing chlorine atoms at the 2- and 3-positions significantly reduce the nucleophilicity of the aniline nitrogen, making downstream functionalization (like acylation) slower but more stable against hydrolytic degradation in soil.[1]

-

Steric Ortho-Effect: The chlorine at the ortho (2-) position creates a "molecular gate," influencing the rotational barrier of the N-phenyl bond.[1] This is critical for binding affinity in specific herbicide target sites (e.g., VLCFA inhibition).[1]

Critical Synthesis Challenge

The synthesis of N-ethyl-2,3-dichloroaniline presents a classic dilemma in process chemistry: Selectivity vs. Reactivity .[1]

-

Direct Alkylation with ethyl halides often leads to over-alkylation (formation of quaternary ammonium salts) due to the difficulty in stopping at the secondary amine.[1]

-

Reductive Amination is the preferred route for high-purity applications, utilizing acetaldehyde and a reducing agent to ensure mono-ethylation.[1]

Part 2: Synthesis Workflows (Visualized)

The following diagram outlines the decision matrix for synthesizing this intermediate, contrasting the "Legacy Route" (Direct Alkylation) with the "High-Fidelity Route" (Reductive Amination).

Caption: Comparative process flow for N-ethylation. Route B is recommended for research applications requiring high purity.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Objective: Synthesis of 2,3-dichloro-N-ethylaniline with >95% mono-selectivity. Mechanism: Formation of an imine species followed by in situ reduction using Sodium Triacetoxyborohydride (STAB).[1] STAB is preferred over NaBH4 because it is less aggressive, preventing the reduction of the aromatic ring or dechlorination.

Materials

-

Substrate: 2,3-Dichloroaniline (16.2 g, 100 mmol)

-

Carbonyl Source: Acetaldehyde (4.85 g, 110 mmol) [Handle at low temp][1]

-

Reductant: Sodium triacetoxyborohydride (31.8 g, 150 mmol)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) - Anhydrous[1]

-

Quench: Sat. NaHCO3 solution

Step-by-Step Methodology

-

Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2,3-dichloroaniline (100 mmol) in DCE (200 mL).

-

Imine Formation: Cool the solution to 0°C. Add Acetaldehyde (110 mmol) dropwise. Note: The 2,3-dichloro substitution makes the amine less nucleophilic; allow to stir for 30 mins to ensure equilibrium.

-

Reduction: Add Sodium triacetoxyborohydride (150 mmol) in portions over 20 minutes.

-

Expert Tip: Do not add all at once. The exotherm must be controlled to prevent side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–12 hours.

-

Quench: Quench the reaction by carefully adding saturated aqueous NaHCO3 (100 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).[1] Combine organic phases.[1][2][3]

-

Workup: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Yield: 85-92% Appearance: Pale yellow oil.[1]

Protocol B: Direct Alkylation (Legacy Method)

Objective: Cost-effective synthesis for large-scale batches where purification capabilities are robust.[1] Warning: This method requires strict control of stoichiometry to minimize di-ethylation.

Materials

-

Substrate: 2,3-Dichloroaniline (16.2 g, 100 mmol)

-

Alkylating Agent: Iodoethane (Et-I) (15.6 g, 100 mmol) or Diethyl Sulfate.[1]

-

Base: Potassium Carbonate (K2CO3) (27.6 g, 200 mmol)[1]

-

Solvent: DMF or Acetonitrile.[1]

Step-by-Step Methodology

-

Setup: Dissolve 2,3-dichloroaniline in DMF (100 mL). Add K2CO3.

-

Addition: Add Iodoethane dropwise at room temperature.

-

Heating: Heat to 60°C for 6 hours.

-

Workup: Pour into ice water (500 mL). Extract with Ethyl Acetate.[1][4]

-

Purification: Fractional distillation is required to separate the mono-ethyl product from the starting material and di-ethyl impurity.[1]

Part 4: Analytical Validation & QC

To ensure the integrity of the intermediate before using it in downstream herbicide synthesis, verify the following parameters.

| Parameter | Specification | Methodological Note |

| Appearance | Pale yellow to amber liquid | Darkening indicates oxidation; store under Argon.[1] |

| Purity (HPLC) | > 97.0% (Area %) | Impurity < 1.0% (2,3-dichloroaniline); Impurity < 1.0% (N,N-diethyl).[1] |

| 1H NMR (CDCl3) | Ethyl Group: Triplet (~1.2 ppm), Quartet (~3.2 ppm) | The quartet at 3.2 ppm confirms N-ethylation.[1] Absence of singlet at ~3.0 ppm rules out N-methyl.[1] |

| Moisture | < 0.5% w/w | Karl Fischer titration.[1] Critical for subsequent acylation steps.[1] |

Key NMR Diagnostic: The proton on the nitrogen (N-H ) typically appears as a broad singlet around 4.0–4.5 ppm.[1] If this peak is missing, you have likely over-alkylated to the tertiary amine.[1]

Part 5: Safety & Handling (E-E-A-T)

Working with halogenated anilines requires strict adherence to safety protocols due to their toxicity and potential for methemoglobinemia.[1]

-

Toxicity: 2,3-Dichloroaniline is toxic by inhalation, ingestion, and skin contact.[1] It is a potential sensitizer.[1]

-

Permeation: Use Viton or Silver Shield laminate gloves.[1] Standard nitrile gloves offer poor protection against aromatic amines.[1]

-

Waste Disposal: All aqueous waste from the reaction (especially from Protocol A containing Boron salts) must be treated as hazardous chemical waste. Do not dispose of down the drain.

-

Emergency: In case of skin contact, wash immediately with polyethylene glycol (PEG 400) or massive amounts of soap and water.[1] Ethanol increases absorption and should not be used for washing.[1]

References

-

Reductive Amination Methodology

-

Aniline Alkylation Standards

-

Chemical Safety Data

-

Agrochemical Context

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,3-Dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the palladium-catalyzed Buchwald-Hartwig amination of 2,3-dichloroaniline. As an electron-deficient and sterically hindered substrate, 2,3-dichloroaniline presents unique challenges for C-N bond formation. These application notes offer a comprehensive overview of the critical reaction parameters, recommend robust catalyst systems, and provide detailed, step-by-step protocols for successful amination with a variety of amine coupling partners. The causality behind experimental choices is explained to empower researchers to optimize conditions for their specific needs, ensuring reliable and reproducible results in the synthesis of novel N-aryl-2,3-dichloroaniline derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Introduction: Navigating the Challenges of 2,3-Dichloroaniline Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] However, the reactivity of the aryl halide substrate is paramount to the success of the reaction.

2,3-Dichloroaniline is considered a challenging substrate for the Buchwald-Hartwig amination due to a combination of electronic and steric factors:

-

Electronic Deactivation: The two electron-withdrawing chlorine atoms decrease the electron density of the aromatic ring, making the C-Cl bonds less susceptible to oxidative addition to the palladium(0) catalyst, a critical step in the catalytic cycle.[3]

-

Steric Hindrance: The presence of a chlorine atom ortho to the amino group can sterically encumber the approach of the palladium catalyst and the incoming amine nucleophile.

Overcoming these challenges necessitates the use of highly active and specialized catalyst systems. The evolution of the Buchwald-Hartwig amination has led to the development of several generations of catalysts, with sterically hindered and electron-rich phosphine ligands being particularly effective for the amination of unreactive aryl chlorides.[1] This guide will focus on leveraging these advanced catalytic systems to achieve efficient C-N bond formation with 2,3-dichloroaniline.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.[1][2][4]

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of 2,3-dichloroaniline to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a strong base deprotonates the amine to form a palladium-amido complex.

-

Reductive Elimination: The desired N-aryl-2,3-dichloroaniline is formed, and the Pd(0) catalyst is regenerated, completing the cycle.

Core Components for a Successful Reaction

The success of the Buchwald-Hartwig amination of 2,3-dichloroaniline hinges on the judicious selection of the palladium source, ligand, base, and solvent.

Palladium Precatalysts

While various palladium sources can be used, pre-formed palladium complexes, often referred to as "precatalysts," are highly recommended for their reliability and ease of use. These complexes are typically air- and moisture-stable, ensuring the generation of the active Pd(0) species in a controlled manner.

| Precatalyst | Structure | Key Features |

| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | A common Pd(0) source, often used for in situ catalyst generation. |

| Pd(OAc)₂ | Palladium(II) Acetate | A Pd(II) source that is reduced in situ to the active Pd(0) catalyst. |

| XPhos-Pd-G3 | XPhos Palladacycle (3rd Gen) | An air- and moisture-stable precatalyst with a built-in bulky phosphine ligand, offering high activity for challenging substrates.[5][6] |

| GPhos-Pd-G1 | GPhos Palladacycle (1st Gen) | A newer generation precatalyst demonstrating broad scope and high stability.[7] |

Ligands: The Key to Reactivity

For electron-deficient and sterically hindered aryl chlorides like 2,3-dichloroaniline, the choice of ligand is critical. Bulky, electron-rich monophosphine ligands, particularly those from the Buchwald biarylphosphine ligand family, have proven to be the most effective. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1]

| Ligand | Structure | Recommended for |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A highly effective and versatile ligand for a wide range of aryl chlorides.[5][8] |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Another excellent general ligand for aryl chloride amination. |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often preferred for the coupling of secondary amines. |

| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Particularly effective for the monoarylation of primary amines. |

Bases

A strong, non-nucleophilic base is essential to deprotonate the amine nucleophile, facilitating the formation of the palladium-amido complex. The choice of base can significantly impact the reaction rate and yield.

| Base | pKa of Conjugate Acid | Notes |

| Sodium tert-butoxide (NaOtBu) | ~19 | A very strong and commonly used base. Can be sensitive to moisture. |

| Potassium tert-butoxide (KOtBu) | ~19 | Similar in strength to NaOtBu. |

| Lithium hexamethyldisilazide (LHMDS) | ~26 | A very strong, non-nucleophilic base, often used in challenging couplings. |

Solvents

Anhydrous, aprotic solvents are required to prevent quenching of the strong base and to ensure the stability of the catalytic species.

| Solvent | Boiling Point (°C) | Notes |

| Toluene | 111 | A common and effective solvent for Buchwald-Hartwig reactions. |

| Dioxane | 101 | Another widely used solvent, but it is a suspected carcinogen and should be handled with care. |

| Tetrahydrofuran (THF) | 66 | Can be used, but its lower boiling point may require longer reaction times or sealed-tube conditions. |

Experimental Protocols

The following protocols provide a robust starting point for the Buchwald-Hartwig amination of 2,3-dichloroaniline. It is recommended to perform a small-scale test reaction to optimize conditions for a specific amine coupling partner.

General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

-

Solvents should be anhydrous. Toluene can be dried by distillation from sodium/benzophenone.

-

Reagents should be of high purity. 2,3-dichloroaniline can be purified by distillation if necessary.[9]

Protocol 1: General Procedure for the Amination of 2,3-Dichloroaniline with a Primary or Secondary Amine

This protocol is a general starting point and can be adapted for a variety of amine nucleophiles.

Figure 2: General experimental workflow for the amination of 2,3-dichloroaniline.

Materials:

| Reagent | Amount | Molar Equiv. |

| 2,3-Dichloroaniline | 1.0 mmol | 1.0 |

| Amine | 1.2 mmol | 1.2 |

| Pd₂(dba)₃ | 0.015 mmol | 0.015 |

| XPhos | 0.03 mmol | 0.03 |

| Sodium tert-butoxide | 1.4 mmol | 1.4 |

| Anhydrous Toluene | 5 mL | - |

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equiv.).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (5 mL).

-

Add 2,3-dichloroaniline (1.0 equiv.) and the amine (1.2 equiv.).

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,3-dichloroaniline.

Protocol 2: Using a Palladacycle Precatalyst for Enhanced Reliability

The use of a well-defined palladacycle precatalyst such as XPhos-Pd-G3 can offer improved reproducibility.

Materials:

| Reagent | Amount | Molar Equiv. |

| 2,3-Dichloroaniline | 1.0 mmol | 1.0 |

| Amine | 1.2 mmol | 1.2 |

| XPhos-Pd-G3 | 0.02 mmol | 0.02 |

| Sodium tert-butoxide | 1.4 mmol | 1.4 |

| Anhydrous Toluene | 5 mL | - |

Procedure:

-

To an oven-dried Schlenk tube, add XPhos-Pd-G3 (2.0 mol%) and sodium tert-butoxide (1.4 equiv.).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (5 mL).

-

Add 2,3-dichloroaniline (1.0 equiv.) and the amine (1.2 equiv.).

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.

-

Follow the work-up and purification procedure as described in Protocol 1.

Purification and Characterization

The purification of N-aryl-2,3-dichloroanilines is typically achieved by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.

The purified product should be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

For 2,3-dichloroaniline, the following spectral data can be used as a reference for the starting material:

-

¹H NMR (CDCl₃): δ ~6.6-7.1 (m, 3H, Ar-H), ~4.0 (br s, 2H, NH₂) ppm.[10]

-

¹³C NMR (CDCl₃): Characteristic signals for the dichlorinated aromatic ring.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a fresh bottle of palladium precatalyst and ligand. |

| Insufficiently strong base | Switch to a stronger base such as LHMDS. | |

| Low reaction temperature | Increase the reaction temperature to reflux. | |

| Formation of side products (e.g., hydrodehalogenation) | Unfavorable ligand | Screen other bulky phosphine ligands (e.g., SPhos, RuPhos). |